molecular formula C9H9ClFNO2 B1425931 4-Chloro-3-ethoxy-2-fluorobenzamide CAS No. 1323966-26-2

4-Chloro-3-ethoxy-2-fluorobenzamide

Cat. No. B1425931
CAS RN: 1323966-26-2
M. Wt: 217.62 g/mol
InChI Key: GZFQGYBTUBVMAM-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorobenzamide is a laboratory chemical with the molecular formula C9H9ClFNO2 . It has an average mass of 217.625 Da and a monoisotopic mass of 217.030579 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxy-2-fluorobenzamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Charge Density Analysis in Molecular Crystals

4-Chloro-3-ethoxy-2-fluorobenzamide is relevant in the study of charge density distribution in molecular crystals. A study by Hathwar and Row (2011) in "Crystal Growth & Design" analyzed compounds displaying Cl···F and F···F interactions, which are critical in understanding the electronic characteristics of molecular materials (Hathwar & Row, 2011).

Synthesis for Myocardial Perfusion Imaging

Research on 4-Chloro-3-ethoxy-2-fluorobenzamide includes its use in synthesizing analogs for myocardial perfusion imaging with PET. Mou et al. (2012) in "The Journal of Nuclear Medicine" synthesized and evaluated 18F-labeled pyridaben analogs as potential myocardial perfusion imaging agents (Mou et al., 2012).

Synthesis and Reactivity Study

Murthy et al. (2017) in "Journal of Molecular Structure" synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a heterocycle based molecule related to 4-Chloro-3-ethoxy-2-fluorobenzamide, exploring its reactivity and potential applications in non-linear optics and anti-cancerous drugs (Murthy et al., 2017).

Molar Refraction and Polarizability

Sawale et al. (2016) in the "Journal of Applied Pharmaceutical Science" conducted a study on the molar refraction and polarizability of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which provides insights into the properties of compounds like 4-Chloro-3-ethoxy-2-fluorobenzamide (Sawale et al., 2016).

Microwave Mediated Reduction

Spencer et al. (2008) in "Tetrahedron" investigated the microwave-mediated reduction of nitroaromatics, including compounds containing chloro and fluoro groups, which is relevant for understanding the chemical transformations of 4-Chloro-3-ethoxy-2-fluorobenzamide (Spencer et al., 2008).

Crystal Structures of N-(arylsulfonyl)-4-fluorobenzamides

A study by Suchetan et al. (2016) in "Acta Crystallographica Section E" focused on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, providing valuable information on molecular conformations and interactions similar to those in 4-Chloro-3-ethoxy-2-fluorobenzamide (Suchetan et al., 2016).

Synthesis and Pharmacological Evaluation

Faizi et al. (2017) in the "EXCLI Journal" synthesized and evaluated 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which are structurally related to 4-Chloro-3-ethoxy-2-fluorobenzamide, as anticonvulsant agents (Faizi et al., 2017).

Safety and Hazards

4-Chloro-3-ethoxy-2-fluorobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-chloro-3-ethoxy-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQGYBTUBVMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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